molecular formula C11H14O3 B3032579 1-(3,4-Dihydroxyphenyl)pentan-1-one CAS No. 2525-01-1

1-(3,4-Dihydroxyphenyl)pentan-1-one

Cat. No.: B3032579
CAS No.: 2525-01-1
M. Wt: 194.23 g/mol
InChI Key: WYIDMUXMURUPTQ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroxyphenyl)pentan-1-one is a phenolic ketone compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol This compound is characterized by the presence of a dihydroxyphenyl group attached to a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dihydroxyphenyl)pentan-1-one can be synthesized through several synthetic routes. One common method involves the condensation of 3,4-dihydroxybenzaldehyde with a suitable pentanone precursor under acidic or basic conditions . The reaction typically requires a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dihydroxyphenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

1-(3,4-Dihydroxyphenyl)pentan-1-one can be compared with other similar compounds, such as:

  • 1-(3,4-Dihydroxyphenyl)ethanone
  • 1-(3,4-Dihydroxyphenyl)propanone
  • 1-(3,4-Dihydroxyphenyl)butanone

Uniqueness: The uniqueness of this compound lies in its specific pentanone chain, which imparts distinct chemical and physical properties compared to its shorter-chain analogs

Properties

IUPAC Name

1-(3,4-dihydroxyphenyl)pentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,13-14H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIDMUXMURUPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC(=C(C=C1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70470251
Record name 1-(3,4-dihydroxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2525-01-1
Record name 1-(3,4-dihydroxyphenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70470251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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